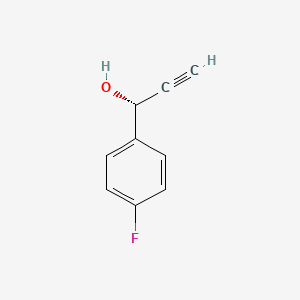

(1R)-1-(4-Fluorophenyl)prop-2-yn-1-ol

Description

Properties

CAS No. |

179249-15-1 |

|---|---|

Molecular Formula |

C9H7FO |

Molecular Weight |

150.152 |

IUPAC Name |

(1R)-1-(4-fluorophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H/t9-/m1/s1 |

InChI Key |

JZJFKHHTWIWOOH-SECBINFHSA-N |

SMILES |

C#CC(C1=CC=C(C=C1)F)O |

Synonyms |

Benzenemethanol, alpha-ethynyl-4-fluoro-, (R)- (9CI) |

Origin of Product |

United States |

Reactivity and Strategic Transformations of 1r 1 4 Fluorophenyl Prop 2 Yn 1 Ol and Its Derivatives

Chemical Reactivity of the Alkyne Functional Group

The terminal alkyne moiety is a hub of reactivity, susceptible to a variety of addition and coupling reactions that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Hydroamination and C-N Bond Forming Reactions

The direct addition of an N-H bond across the carbon-carbon triple bond of the alkyne, known as hydroamination, is a highly atom-economical method for synthesizing nitrogen-containing compounds such as imines, enamines, and amines. nih.govmdpi.com For propargylic alcohols like (1R)-1-(4-Fluorophenyl)prop-2-yn-1-ol, this reaction provides a direct route to valuable 1,3-aminoalcohols and related structures. nih.gov

Gold-catalyzed hydroamination of propargylic alcohols with anilines has been shown to proceed with high regioselectivity to yield 3-hydroxyimines. ucl.ac.ukacs.org This selectivity is a key advantage, as hydroamination of alkynes can often result in mixtures of isomers. ucl.ac.uk The resulting 3-hydroxyimines are versatile intermediates that can be subsequently reduced to form 1,3-aminoalcohols, often with high syn-selectivity. ucl.ac.ukorganic-chemistry.org

Furthermore, by carefully controlling the reaction conditions, the catalytic pathway can be diverted to produce different products from the same starting materials. nih.govorganic-chemistry.org For instance, using only a catalytic amount of aniline (B41778) can lead to the formation of 3-hydroxyketones. ucl.ac.ukorganic-chemistry.org A third pathway involves a rearrangement/hydroamination sequence to produce 3-aminoketones. nih.gov The mechanism of these transformations is influenced by the choice of catalyst, with late transition metals being particularly effective. nih.gov Mechanistic pathways proposed for hydroamination include the activation of the alkyne via coordination to the metal followed by nucleophilic attack by the amine, or the activation of the amine through oxidative addition. nih.gov

| Catalyst System | Reactant | Primary Product | Potential Subsequent Product | Key Features |

|---|---|---|---|---|

| Gold (e.g., PPh₃AuNTf₂) | Aniline | 3-Hydroxyimine | syn-1,3-Aminoalcohol (via reduction) | Complete regioselectivity. ucl.ac.ukacs.org |

| Gold / Catalytic Aniline | - | 3-Hydroxyketone | - | Divergent pathway via hydroamination/hydrolysis. ucl.ac.ukorganic-chemistry.org |

| Copper (e.g., CuCN, CuNPs) | Secondary Amine | E-Enamine / Imine | Aliphatic Amine (via reduction) | Regioselective access to amines. mdpi.comresearchgate.net |

Cycloaddition Reactions (e.g., Click Chemistry, [2+2+2] Cyclotrimerization)

The alkyne group of this compound is an excellent participant in cycloaddition reactions, which are powerful tools for constructing cyclic and heterocyclic systems.

[2+2+2] Cyclotrimerization: This reaction involves the coupling of three alkyne units to form a substituted benzene ring and is a highly atom-economical process. nih.gov Transition metal catalysts, particularly those based on rhodium and ruthenium, are widely used for these transformations. nih.govacs.org The cyclotrimerization can occur between three separate monoalkynes, or more strategically, between a diyne and a monoalkyne like this compound, to generate annulated aromatic systems. thieme-connect.com This method allows for the synthesis of densely functionalized and complex aromatic compounds with a high degree of regiocontrol. thieme-connect.comacs.org The general mechanism involves the oxidative cyclization of two alkyne molecules with the metal center to form a metallacyclopentadiene intermediate, which then incorporates the third alkyne before reductive elimination releases the aromatic product. thieme-connect.com

Click Chemistry: The terminal alkyne is a classic functional group for use in "click chemistry," most notably the Huisgen 1,3-dipolar cycloaddition of alkynes and azides to form 1,2,3-triazoles. While the parent alcohol can be used, it is often its derivatives, such as propargylic ethers, that are employed in these reactions. acs.org For example, a propargylic ether synthesized from this compound can react with an organic azide (B81097) in the presence of a copper(I) catalyst to stereospecifically form a chiral, highly functionalized 1,2,3-triazole scaffold. acs.org

| Reaction Type | Typical Catalyst | Reactants | Product |

|---|---|---|---|

| [2+2+2] Cyclotrimerization | Rhodium(I) complexes | Two alkynes + this compound | Highly substituted benzene ring |

| [2+2+2] Cyclotrimerization | Ruthenium carbene complexes | α,ω-Diyne + Isocyanate + Alkyne | Fused 2-pyridone |

| Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) | Copper(I) | Propargyl ether derivative + Organic azide | 1,2,3-Triazole |

Propargyl-Allenyl Isomerization and Chiral Allene (B1206475) Generation

One of the most significant transformations of chiral propargylic alcohols is their conversion into axially chiral allenes. This isomerization transfers the central chirality of the alcohol to the axial chirality of the allene, making it a valuable method for asymmetric synthesis. nih.govresearchgate.net Allenes are important structural motifs in natural products, bioactive molecules, and functional materials. nih.gov

Several methods exist to achieve this transformation:

SN2' Reactions: The direct SN2' addition of a hydride to the propargylic alcohol or its derivative is a conceptually straightforward route to allenes. nih.gov While traditional hydride reagents can be harsh, milder methods using reagents like Cp₂Zr(H)Cl have been developed that proceed in good yield and with high optical purity. nih.gov

Organocatalysis: Highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols has been achieved using organocatalysis, highlighting a powerful method for generating axial chirality. nih.gov

Myers Allene Synthesis: This named reaction involves a three-step, one-pot process where the propargylic alcohol first undergoes a Mitsunobu reaction with an arenesulfonylhydrazine. wikipedia.org This intermediate then eliminates arylsulfinic acid to form a diazene, which subsequently extrudes nitrogen gas via a nih.govnih.gov-sigmatropic rearrangement to yield the allene. The process is stereospecific, ensuring the chirality of the alcohol dictates the allene's chirality. wikipedia.org

The isomerization can also be catalyzed by transition metals, where an equilibrium between propargylmetal and allenylmetal species is established. researchgate.net

Insertion Reactions and Dimerization Pathways

The terminal alkyne of this compound can undergo dimerization to form 1,3-enynes, which are valuable building blocks in organic synthesis. nih.gov The dimerization of two identical terminal alkynes can lead to three different products depending on the regiochemistry of the coupling. nih.gov

Head-to-Head Dimerization: This pathway couples the two terminal alkyne carbons to form a 1,4-substituted 1,3-enyne. This reaction can be highly stereoselective, with palladium-catalyzed systems often yielding the E-isomer exclusively. nih.govnih.gov

Head-to-Tail Dimerization: This pathway couples the terminal carbon of one alkyne to the internal carbon of the second alkyne, resulting in a geminal 1,3-enyne. nih.gov The choice of catalyst and ligands is crucial for controlling the regioselectivity. For example, iron and cobalt catalysts with specific phosphine (B1218219) ligands can selectively promote head-to-tail dimerization. nih.gov

The control of chemo-, regio-, and stereoselectivity is the primary challenge in alkyne dimerization, and various catalytic systems based on palladium, iron, and cobalt have been developed to address this. nih.govthieme-connect.comresearchgate.net

| Dimerization Pathway | Product Structure | Typical Catalyst |

|---|---|---|

| Head-to-Head | 1,4-disubstituted-1,3-enyne | Palladium complexes |

| Head-to-Tail | 1,3-disubstituted-1,3-enyne (geminal) | Iron or Cobalt complexes with specific ligands |

Chemical Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is not merely a passive spectator; it is a key functional handle for derivatization, enabling the creation of novel synthetic intermediates and scaffolds. nih.govmdpi.com

Derivatization for Novel Synthetic Scaffolds

The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, through standard organic transformations. These derivatization reactions are often the first step in multi-step sequences. nih.govmdpi.com

Etherification: Propargylic ethers can be synthesized via the etherification of propargylic alcohols. umsl.edunih.gov This can be achieved through various catalytic methods, including using Lewis acids like scandium triflate or ruthenium complexes. umsl.edunih.gov Copper-catalyzed enantioselective propargylic etherification of derived propargylic esters with alcohols and phenols has also been developed, affording chiral propargylic ethers with high enantioselectivity. acs.orgoup.com These ether products are valuable as they can be used in subsequent reactions like cycloadditions. acs.org

Esterification: Propargylic esters (e.g., carbonates, acetates) are common and highly useful intermediates. mdpi.com The hydroxyl group can be esterified to form these derivatives, which then serve as excellent substrates for transition-metal-catalyzed propargylic substitution reactions. In these reactions, the ester group acts as a leaving group, allowing for the introduction of a wide range of nucleophiles at the propargylic position to build complex molecular frameworks. researchgate.net

These derivatizations transform the alcohol into an activated intermediate, paving the way for the construction of complex natural products and other biologically active molecules. nih.govresearchgate.netrsc.org

| Derivative | Method of Formation | Synthetic Application |

|---|---|---|

| Propargyl Ether | Lewis acid or transition metal-catalyzed etherification. umsl.edunih.gov | Intermediate for cycloaddition reactions; building block for pharmaceuticals. acs.orgnih.gov |

| Propargyl Ester (e.g., Carbonate, Acetate) | Esterification of the hydroxyl group. | Substrate for enantioselective propargylic substitution reactions. acs.orgmdpi.com |

| Propargyl Sulfide | Reaction with thiols catalyzed by Lewis acids. nih.gov | Access to sulfur-containing scaffolds. |

Stereoselective Dehydroxyfluorination to Chiral Propargylic Fluorides

The conversion of chiral propargylic alcohols into chiral propargylic fluorides is a significant transformation, as the resulting products are valuable synthons for fluorinated molecules. This is achieved through dehydroxyfluorination, a process that involves the activation of the alcohol followed by displacement with a fluoride (B91410) ion. A variety of reagents have been developed for this purpose, each with its own scope and limitations.

Common deoxyfluorinating agents include aminosulfur trifluorides like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which are nucleophilic fluorinating agents. researchgate.net While effective, DAST can be explosive, and Deoxo-Fluor is a more thermally stable alternative. researchgate.netrsc.org Other classes of reagents include arylsulfur trifluorides, such as the thermally stable and water-resistant Fluolead® (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride), which can convert alcohols to fluorides in high yields. rsc.orgnih.gov PhenoFluor™ is another reagent that has been successfully used for the deoxyfluorination of structurally complex alcohols, often under mild, room-temperature conditions. researchgate.net

The general mechanism for these reagents involves the activation of the hydroxyl group, transforming it into a good leaving group, which is then displaced by a fluoride ion. The stereochemical outcome of the reaction (retention or inversion) is highly dependent on the specific substrate, the reagent used, and the reaction conditions, proceeding through mechanisms that can have SN1 or SN2 character. For chiral secondary propargylic alcohols like this compound, achieving high stereoselectivity is crucial to maintain the enantiomeric purity of the product.

| Reagent Class | Example Reagent(s) | Key Features |

| Aminosulfur Trifluorides | DAST, Deoxo-Fluor | Nucleophilic fluorinating agents; Deoxo-Fluor is more thermally stable than DAST. researchgate.net |

| Arylsulfur Trifluorides | Fluolead® | Crystalline solid with high thermal stability and resistance to aqueous hydrolysis. nih.gov |

| NCF Reagents | PhenoFluor™ | Enables deoxyfluorination of complex and temperature-sensitive alcohols at room temperature. researchgate.net |

| Sulfonyl Fluorides | PyFluor | A representative SF reagent used for dehydroxyfluorination. nih.gov |

Propargylic Substitution Reactions with Various Nucleophiles

Propargylic alcohols and their derivatives are versatile precursors for substitution reactions. The activation of the hydroxyl group allows for its displacement by a wide range of nucleophiles. These reactions can proceed through direct substitution (SN2) at the carbon bearing the leaving group or through an SN2' pathway, where the nucleophile attacks the distal carbon of the alkyne, leading to an allenic product.

A notable application is the organocatalytic synthesis of axially chiral tetrasubstituted allenes from racemic propargylic alcohols. In this process, a chiral Brønsted acid catalyst activates the alcohol, generating a propargylic cation paired with a chiral counteranion. wikipedia.org Subsequent attack by a nucleophile, such as a 1,3-diketone, proceeds with high stereocontrol, governed by the chiral anion, to yield highly enantioenriched allenes. wikipedia.orgrsc.org This method achieves efficient intermolecular C-C and C-S bond formation while simultaneously establishing the axial chirality of the allene product. rsc.org

The reaction demonstrates the utility of propargylic alcohols in catalytic asymmetric synthesis, moving beyond the traditional reliance on pre-functionalized, enantioenriched propargylic derivatives. wikipedia.orgrsc.org

| Nucleophile | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) |

| 1,3-Diketones | Chiral Brønsted Acid | Tetrasubstituted Allenes | Up to 96% | Up to 97% |

| Thiols | Chiral Brønsted Acid | Tetrasubstituted Allenes | Good Efficiency | High |

Data represents generalized findings from studies on various racemic propargylic alcohols, demonstrating the potential synthetic pathways for derivatives of this compound. wikipedia.orgrsc.org

Regioselectivity and Chemoselectivity in Complex Chemical Transformations

The presence of multiple reactive sites—the hydroxyl group, the terminal alkyne, and the aromatic ring—in this compound introduces challenges of regioselectivity and chemoselectivity in complex transformations. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity concerns the specific position at which a reaction occurs. nih.gov

Regioselectivity: In nucleophilic substitution reactions of activated propargylic alcohols, the competition between the direct SN2 pathway (attack at the carbon bearing the leaving group) and the SN2' pathway (attack at the terminal alkyne carbon) is a primary regiochemical consideration. nih.gov The choice of catalyst, solvent, and nucleophile can influence this selectivity. For instance, gold-catalyzed reactions are known to activate the alkyne moiety, potentially favoring cyclization or addition pathways over substitution at the alcohol carbon. researchgate.netrsc.org

Chemoselectivity: In reactions like the Sonogashira coupling, which typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, the terminal C-H bond of the alkyne is the reactive site. researchgate.netmdpi.com For a molecule like this compound, a key chemoselective challenge would be to perform the C-C coupling at the alkyne without undesired reactions at the hydroxyl group. Protecting the alcohol is a common strategy to ensure such selectivity.

Another relevant transformation for propargylic alcohols is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization to form α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is chemoselective for the propargyl alcohol moiety, converting it into a different functional group and highlighting the potential for intramolecular transformations. The use of various acid catalysts, including transition metals, can control the reaction conditions and outcomes. wikipedia.org

Ultimately, controlling the regio- and chemoselectivity in transformations of this compound is paramount for its effective use in multistep synthesis, often requiring careful selection of catalysts, protecting groups, and reaction conditions to guide the reactivity towards the desired product. nih.gov

Stereochemical Characterization and Advanced Analytical Techniques

Determination of Absolute Configuration for (1R)-1-(4-Fluorophenyl)prop-2-yn-1-ol

The absolute configuration of a chiral molecule, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules, describes the definitive spatial orientation of its substituents. While techniques like X-ray crystallography can provide this information, they require the formation of a suitable single crystal, which is not always feasible.

A widely employed alternative for determining the absolute configuration of chiral alcohols is the modified Mosher's method. This NMR-based technique involves the derivatization of the chiral alcohol with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the substituents in these diastereomers leads to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.

Esterification: Reaction of this compound with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric esters.

NMR Analysis: Acquisition of ¹H and ¹⁹F NMR spectra for both diastereomers.

Data Analysis: Comparison of the chemical shifts of protons or fluorine atoms near the chiral center in both spectra to determine the sign of Δδ. Based on established models, this sign directly correlates to the absolute configuration of the alcohol.

Methodologies for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in asymmetric synthesis and for pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers, thereby determining the enantiomeric excess of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and their separation.

The development of a successful chiral HPLC method for 1-(4-Fluorophenyl)prop-2-yn-1-ol would involve screening various commercially available CSPs and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds.

While specific published HPLC methods for the direct separation of this compound enantiomers are not found in the surveyed literature, a typical method development workflow would include the following:

Column Screening: Testing a variety of chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with different stationary phases.

Mobile Phase Optimization: Evaluating different solvent systems, typically mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol), to achieve optimal separation and peak shape.

Parameter Adjustment: Fine-tuning the flow rate, column temperature, and detection wavelength to improve resolution and sensitivity.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Example Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | tR1 |

| Retention Time (S-enantiomer) | tR2 |

| Resolution (Rs) | > 1.5 |

Note: This table presents hypothetical data to illustrate a typical chiral HPLC method. Actual values would need to be determined experimentally.

Complementary Spectroscopic Techniques for Chirality Assessment (e.g., Vibrational Circular Dichroism)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation in solution. hindsinstruments.comrsc.org

For this compound, VCD could serve as a complementary method to HPLC for confirming the enantiomeric purity and, importantly, for determining the absolute configuration without the need for derivatization. The experimental VCD spectrum of an enantiomerically enriched sample would be compared with the theoretically calculated spectrum for the (R) or (S) configuration. A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. rsc.org

The process typically involves:

Experimental Measurement: Recording the VCD and IR spectra of the sample in a suitable solvent.

Computational Modeling: Performing quantum chemical calculations (often using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one of the enantiomers (e.g., the R-enantiomer).

Spectral Comparison: Comparing the signs and relative intensities of the bands in the experimental VCD spectrum with the calculated spectrum to assign the absolute configuration.

Table 2: Key Vibrational Bands for VCD Analysis (Hypothetical)

| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected VCD Signal |

| O-H Stretch | 3600-3200 | +/- |

| C≡C-H Stretch | ~3300 | +/- |

| Aromatic C-H Stretch | 3100-3000 | +/- |

| C-F Stretch | 1250-1000 | +/- |

Note: This table provides a hypothetical representation of key vibrational modes that would be of interest in a VCD analysis. The sign (+/-) of the VCD signal is specific to the enantiomer and its conformation.

Computational Investigations and Mechanistic Elucidation of 1r 1 4 Fluorophenyl Prop 2 Yn 1 Ol Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the intricate details of reaction mechanisms involving propargylic alcohols like (1R)-1-(4-Fluorophenyl)prop-2-yn-1-ol. By modeling the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and the most favorable reaction pathways.

Propargylic alcohols are versatile building blocks that can undergo a variety of transformations. DFT calculations have been instrumental in understanding the mechanisms of these reactions.

Gold(I)-Catalyzed Reactions: Gold(I) catalysts are known to activate the alkyne moiety of propargylic alcohols, leading to a range of possible reactions. DFT studies on similar systems have shown that the reaction pathway is highly dependent on the nature of the catalyst and the reaction conditions. For instance, in the presence of a gold(I) catalyst, the propargylic alcohol can undergo nucleophilic attack. Computational studies have elucidated the intricate balance between different potential pathways, such as 1,2- or 3,3-rearrangements and hydration reactions. frontiersin.orgnih.gov The calculations help in understanding how the catalyst stabilizes intermediates and facilitates specific bond formations. frontiersin.orgnih.gov A gold-catalyzed propargylic substitution followed by cycloisomerization has been demonstrated as an effective method for the synthesis of polysubstituted furans. nih.gov

Meyer-Schuster Rearrangement: The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org This rearrangement often competes with other reaction pathways. rsc.orgresearchgate.net DFT calculations can model the transition state of the 1,3-hydroxyl shift, which is the key step in this rearrangement. wikipedia.orgresearchgate.net These computational models help in understanding the factors that favor the Meyer-Schuster pathway over other possibilities, such as substitution or elimination reactions. The reaction is initiated by the protonation of the alcohol, followed by the rate-determining 1,3-shift of the protonated hydroxyl group, and concludes with a keto-enol tautomerism. wikipedia.org

Propargylic Substitutions: The hydroxyl group of this compound can be substituted by various nucleophiles. DFT calculations can be employed to investigate the mechanism of these substitution reactions, whether they proceed through an S_N_1-like pathway involving a stabilized propargylic cation or an S_N_2'-like pathway with attack at the alkyne terminus. The calculations can predict the activation barriers for each pathway, thereby indicating the most likely mechanism under specific conditions.

One of the most significant contributions of computational chemistry is its ability to predict the selectivity of chemical reactions. For a multifunctional molecule like this compound, this is particularly important.

Chemoselectivity: DFT calculations can predict which functional group in a molecule is most likely to react. For example, in the presence of both an alcohol and an alkyne, computations can determine whether a reagent will preferentially attack the hydroxyl group or coordinate to the carbon-carbon triple bond. Studies on gold-catalyzed reactions of propargyl esters have shown that DFT can successfully explain the observed chemoselectivity by comparing the energy barriers of all possible reaction pathways. frontiersin.orgnih.gov

Regioselectivity: In reactions involving nucleophilic attack on the propargylic system, the nucleophile can potentially attack at the carbon bearing the hydroxyl group (α-attack) or at the terminal carbon of the alkyne (γ-attack). DFT calculations can determine the relative energies of the transition states for these two modes of attack, thereby predicting the regioselectivity of the reaction.

Stereoselectivity: Since this compound is a chiral molecule, controlling the stereochemical outcome of its reactions is crucial. DFT calculations can be used to model the transition states leading to different stereoisomers. By comparing the energies of these diastereomeric transition states, the stereochemical preference of a reaction can be predicted. This is particularly relevant in asymmetric catalysis, where the interaction between the chiral substrate, the catalyst, and the reagents determines the stereochemical outcome.

Advanced Molecular Modeling for Conformational Analysis and Reactivity Prediction

The three-dimensional structure and conformational flexibility of this compound play a crucial role in its reactivity. Advanced molecular modeling techniques, such as molecular dynamics simulations and high-level ab initio calculations, are used to explore the conformational landscape of the molecule. nih.gov

By identifying the low-energy conformers, it is possible to predict which shape the molecule is most likely to adopt. This information is critical because the relative orientation of the phenyl ring, the hydroxyl group, and the alkyne can influence the accessibility of the reactive sites. For instance, certain conformations might favor intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the alkyne or the phenyl ring, which can in turn affect the molecule's reactivity. The study of fluorinated molecules has shown that fluorine can introduce significant electronic changes with minimal steric hindrance. nih.gov

Electronic Structure Analysis and Fluorine's Influence on Reactivity

The electronic properties of this compound are key to understanding its chemical behavior. The molecule possesses a unique combination of functional groups that influence its electronic structure.

Alkyne Moiety: The carbon-carbon triple bond is a region of high electron density due to the presence of two π-bonds. libretexts.orgyoutube.com The sp-hybridized carbon atoms are more electronegative than sp² or sp³ hybridized carbons, which affects the acidity of the terminal alkyne proton. youtube.com

Fluorophenyl Group: The 4-fluorophenyl group has a significant electronic impact on the molecule. The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect can influence the reactivity of the benzylic position and the acidity of the hydroxyl proton.

Influence of Fluorine on Reactivity: The presence of the fluorine atom on the phenyl ring can modulate the reactivity of the entire molecule. It can affect the stability of carbocationic intermediates that may form at the benzylic position during substitution reactions. Furthermore, arene-perfluoroarene interactions can influence the folding of molecules and their chiroptical properties, a principle that can be extended to the intramolecular interactions within this compound. acs.org Computational methods like the analysis of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide a detailed picture of the electron distribution and predict the sites most susceptible to electrophilic or nucleophilic attack.

Strategic Applications of Chiral Fluorinated Propargylic Alcohols As Versatile Building Blocks

Design and Synthesis of Chiral Heterocyclic Systems

The trifunctional nature of (1R)-1-(4-Fluorophenyl)prop-2-yn-1-ol makes it an exemplary precursor for the synthesis of diverse chiral heterocyclic systems. The simultaneous presence of the hydroxyl, alkynyl, and fluorophenyl groups allows for a variety of intramolecular and intermolecular cyclization strategies to construct rings such as furans, pyrroles, oxazoles, and more complex fused systems.

Transition-metal catalysis is a powerful tool for these transformations. For instance, palladium(II)-catalyzed processes can facilitate the carbonylative cyclization of derivatives of this compound. When reacted with appropriate nitrogen-based nucleophiles, such as 2-aminoanilines, this building block can lead to the formation of indole (B1671886) derivatives. beilstein-journals.org Similarly, gold and silver catalysts are known to activate the alkyne moiety toward intramolecular attack by the hydroxyl group, leading to the formation of substituted furans.

The synthesis of N,O-heterocycles can also be achieved. Iridium-catalyzed intramolecular allylic substitution reactions, after appropriate functionalization of the alkyne, can produce chiral benzoxazine (B1645224) derivatives in high yields and excellent enantioselectivity. rsc.org These methods underscore the compound's utility in creating structurally diverse heterocyclic libraries for screening purposes.

Table 1: Representative Heterocyclic Systems Derivable from this compound

| Heterocycle Class | General Reaction Type | Key Reagents/Catalysts | Reference Methodologies |

|---|---|---|---|

| Substituted Furans | Intramolecular Hydroalkoxylation | Au(I) or Ag(I) salts | Cycloisomerization |

| Indole Derivatives | Carbonylative Cyclization | Pd(II) catalyst, CO, Amine | Carbonylative Synthesis beilstein-journals.org |

| Oxazoline Derivatives | Acid-Induced Cyclization | Strong Acid (e.g., H₂SO₄) | Cyclization of N-Allylbenzamides acs.org |

| Chiral N,O-Ketals | Transformation of Benzoxazines | Diastereoselective addition | Asymmetric Amidation rsc.org |

Development of Novel Fluorine-Containing Chiral Scaffolds and Intermediates

The development of novel chiral scaffolds containing fluorine is a central theme in medicinal chemistry. nih.govmdpi.com this compound serves as an ideal starting point for generating such structures. The 4-fluorophenyl group is a common motif in bioactive compounds, and the defined stereocenter at the propargylic position provides a crucial element of three-dimensional structure.

This building block can be transformed into a variety of key intermediates. researchgate.net The hydroxyl group can be readily converted into other functionalities, such as an azide (B81097) for click chemistry, an amine for amide coupling, or a fluoride (B91410) to generate a stereogenic center bearing a geminal fluorine atom. The terminal alkyne is a versatile handle for Sonogashira coupling reactions, allowing for the introduction of diverse aryl or vinyl substituents. nih.gov This extends the molecular framework and provides access to more complex fluorinated chiral scaffolds. Furthermore, the alkyne can undergo hydration to form a β-ketone or be reduced to either a cis- or trans-alkene, significantly expanding the range of accessible molecular shapes and functionalities.

Precursors for Stereoselective Access to Chiral Allylic Alcohols and Allenes

This compound is a valuable precursor for the stereoselective synthesis of both chiral allylic alcohols and axially chiral allenes, which are themselves important synthetic intermediates. researchgate.net

Chiral Allylic Alcohols: The stereoselective reduction of the alkyne in this compound provides direct access to the corresponding (Z)- or (E)-allylic alcohols. For example, reduction using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically yields the (Z)-allylic alcohol, while dissolving metal reductions (e.g., sodium in liquid ammonia) can provide the (E)-isomer. These chiral allylic alcohols are foundational building blocks for asymmetric epoxidation and dihydroxylation reactions.

Chiral Allenes: The conversion of propargylic alcohols into allenes is a well-established and powerful transformation. anr.fr Using this compound, axially chiral allenes can be synthesized through SN2' substitution reactions. This can be achieved using various organocuprate reagents or under metal-catalyzed conditions. For example, copper-catalyzed reactions can be used to generate axially chiral fluoroallenes. nih.gov Similarly, nickel-catalyzed propargylic substitution with various phosphorus nucleophiles can lead to the formation of axially chiral phosphorus-containing allenes with high stereospecificity. nih.gov Chiral phosphoric acid catalysis has also emerged as a potent strategy for the organocatalytic synthesis of tetrasubstituted allenes from racemic propargylic alcohols, a methodology applicable to this chiral starting material for kinetic resolution studies. researchgate.netnih.gov

Table 2: Synthesis of Allenes from this compound Derivatives

| Allene (B1206475) Type | Reaction | Catalyst/Reagent | Enantioselectivity | Reference Methodologies |

|---|---|---|---|---|

| Monofluoroallenes | β-Fluoride Elimination | Copper/(R,S)-Josiphos Ligand | 82–98% ee | Copper-Catalyzed Silylation nih.gov |

| Phosphoryl Allenes | Propargylic Substitution | Nickel/Chiral P,N-Ligands | High | Nickel-Catalyzed Substitution nih.gov |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The functional handles on this compound make it an excellent candidate for integration into such sequences.

For example, the terminal alkyne can participate in palladium-catalyzed MCRs that involve heterocyclization and carbonylation steps. beilstein-journals.org A sequence involving this compound, an aniline (B41778) derivative, and carbon monoxide could potentially construct complex heterocyclic scaffolds in a single pot. The Betti and Bargellini reactions are other classes of MCRs where aminobenzylnaphthols are used to create complex oxazepine scaffolds, and similar principles can be applied by leveraging the reactivity of the propargyl alcohol. chemicalpapers.com The ability to use this chiral building block in MCRs allows for the rapid generation of molecular complexity from simple starting materials, which is highly valuable in the synthesis of compound libraries for drug discovery.

Utility in Complex Molecule Synthesis and Fragment Approaches in Chemical Research

Beyond its role in specific reaction types, this compound holds strategic value in the broader context of complex molecule synthesis and fragment-based approaches. Its relatively simple, yet functionally rich and stereochemically defined, structure makes it an ideal "fragment" for use in fragment-based drug discovery (FBDD).

In FBDD, small, low-molecular-weight compounds are screened for binding to a biological target. Fragments that bind can then be elaborated or combined to create more potent lead compounds. The 4-fluorophenyl group is a known pharmacophore, the chiral alcohol provides a vector for oriented binding and growth, and the alkyne serves as a versatile handle for "click" chemistry or other linking strategies.

In total synthesis, this compound can serve as a key starting material for introducing a fluorinated chiral center early in a synthetic route. The alkyne and alcohol functionalities provide the necessary handles for subsequent carbon-carbon bond formations and functional group interconversions required to build up the carbon skeleton of a complex natural product or a designed therapeutic agent. The synthesis of novel fluorinated acridone (B373769) derivatives with anticancer activity, for example, often relies on fluorinated building blocks that undergo cyclization and functionalization, a strategy for which this propargyl alcohol is well-suited. nih.gov

Q & A

Q. What are the common synthetic routes for (1R)-1-(4-Fluorophenyl)prop-2-yn-1-ol?

The compound is typically synthesized via reduction of its corresponding ketone precursor, (1R)-1-(4-Fluorophenyl)prop-2-yn-1-one. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled reaction conditions to achieve stereoselective reduction, preserving the chiral center. Reaction parameters such as solvent polarity, temperature, and catalyst choice are critical for optimizing yield and enantiomeric excess .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and purity. X-ray crystallography, refined using programs like SHELXL , provides definitive proof of molecular geometry and crystal packing. High-resolution mass spectrometry (HRMS) further validates molecular weight and functional groups .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselective desymmetrization via rhodium-catalyzed carbonylative alkene cyclization has been demonstrated for structurally related fluorophenyl alcohols. This method leverages chiral ligands to induce asymmetry, achieving high enantiomeric excess (e.g., >95% ee) under mild conditions. Optimization of ligand-metal coordination and reaction kinetics is critical .

Q. What role does the fluorine substituent play in modulating biological activity?

The 4-fluorophenyl group enhances binding affinity to biological targets through electronic effects (e.g., increased electronegativity) and steric complementarity. For example, in LSD1 inhibitors, fluorine improves selectivity by forming favorable interactions with hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs show reduced potency, highlighting fluorine’s role in pharmacophore design .

Q. How do hydrogen-bonding networks influence its crystallization behavior?

Graph set analysis (as per Etter’s rules) reveals directional hydrogen bonds between the hydroxyl group and adjacent molecules, stabilizing the crystal lattice. Computational modeling (e.g., density functional theory) predicts intermolecular interactions, while experimental diffraction data validate these patterns. Discrepancies between predicted and observed H-bond lengths may indicate dynamic disorder or solvent effects .

Data Contradictions and Resolution

Q. How should researchers address conflicting reports on catalytic reduction yields?

Discrepancies in yields (e.g., 60–90% for NaBH₄-mediated reductions) may arise from variations in substrate purity, solvent choice, or workup procedures. Systematic replication under standardized conditions (e.g., inert atmosphere, anhydrous solvents) is recommended. Kinetic studies using in-situ FTIR monitoring can identify side reactions (e.g., over-reduction) that compromise yield .

Methodological Best Practices

Q. What strategies optimize crystallographic refinement for this compound?

Use SHELX software for high-resolution

- SHELXD : Solve phase problems via dual-space methods.

- SHELXL : Refine anisotropic displacement parameters and validate using R-factor convergence.

- SHELXPRO : Generate publication-quality CIF files. Twinning or disorder in crystals may require integration of multiple datasets or restraints on bond lengths/angles .

Comparative Analysis

Q. How does ortho- vs. para-fluorine substitution affect reactivity?

Para-fluorine in this compound enhances resonance stabilization of intermediates during nucleophilic substitution, whereas ortho-substitution (e.g., in 1-(2-Fluorophenyl)propan-1-ol) introduces steric hindrance, slowing reaction kinetics. Comparative kinetic studies using HPLC or GC-MS can quantify these differences .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, treat it as a hazardous substance:

- Use fume hoods and personal protective equipment (PPE).

- Avoid inhalation/contact; store in inert atmospheres.

- Follow guidelines from institutional chemical safety committees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.